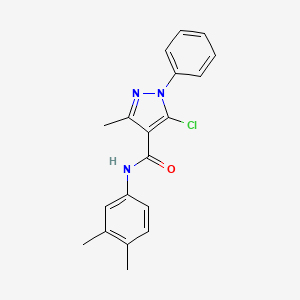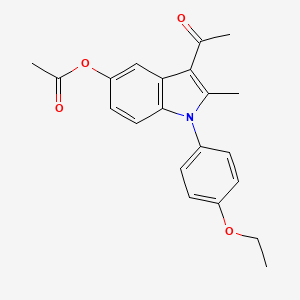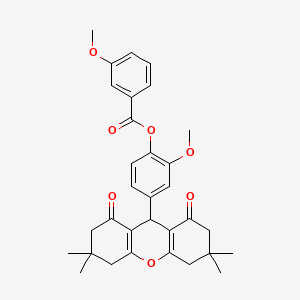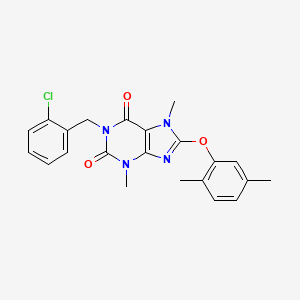![molecular formula C22H21F3N2O5 B15030315 2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B15030315.png)
2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-ETHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a trifluoromethyl group, a carbamoyl group, and a pyrrolidine ring, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-ETHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the trifluoromethyl and carbamoyl groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often requires the use of trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
化学反応の分析
Types of Reactions
{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-ETHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-ETHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: It could be investigated for its pharmacological properties and potential therapeutic applications.
Industry: The compound may find use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of {[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-ETHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The carbamoyl group may form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity.
類似化合物との比較
Similar Compounds
- {[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-METHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE
- {[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE
Uniqueness
The presence of the ethoxy group in {[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 1-(4-ETHOXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE distinguishes it from similar compounds, potentially affecting its chemical reactivity and biological activity. This unique structural feature may confer specific advantages in certain applications, such as enhanced solubility or altered binding properties.
特性
分子式 |
C22H21F3N2O5 |
|---|---|
分子量 |
450.4 g/mol |
IUPAC名 |
[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl] 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H21F3N2O5/c1-2-31-16-9-7-15(8-10-16)27-12-14(11-20(27)29)21(30)32-13-19(28)26-18-6-4-3-5-17(18)22(23,24)25/h3-10,14H,2,11-13H2,1H3,(H,26,28) |
InChIキー |
OTTQDUUAIITPFL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC=C3C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Ethoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15030246.png)
![3,3'-[(3,4,5-trimethoxyphenyl)methanediyl]bis(1H-indole)](/img/structure/B15030250.png)

![2,6-di-tert-butyl-4-{(E)-[2-(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B15030270.png)

![N-(1H-benzimidazol-2-ylmethyl)-5-{4-[(4-bromophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B15030276.png)
![methyl 2-[2-(2-methylphenyl)-3-(4-nitrophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15030280.png)
![N'-{[2-(2,3,5-trimethylphenoxy)acetyl]oxy}pyridine-3-carboximidamide](/img/structure/B15030288.png)
![2-(4-{2-[(2-Bromophenyl)carbonyl]hydrazinyl}-4-oxobutan-2-yl)-5-methylhexanoic acid](/img/structure/B15030293.png)
![7-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15030300.png)

![(5Z)-1-(3-bromophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15030310.png)
![1-(1H-imidazol-1-yl)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15030311.png)

